7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the chloro, dimethoxyphenyl, fluorophenyl, and methyl groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Addition: The double bonds in the chromeno[2,3-c]pyrrole core can undergo addition reactions with various reagents.
Scientific Research Applications
7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds include other chromeno[2,3-c]pyrrole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and potential applications. The unique combination of chloro, dimethoxyphenyl, fluorophenyl, and methyl groups in 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione sets it apart from other related compounds, making it a valuable subject for further study.
Properties
Molecular Formula |
C28H23ClFNO5 |
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Molecular Weight |
507.9 g/mol |
IUPAC Name |
7-chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H23ClFNO5/c1-15-12-22-18(14-19(15)29)26(32)24-25(17-6-4-5-7-20(17)30)31(28(33)27(24)36-22)11-10-16-8-9-21(34-2)23(13-16)35-3/h4-9,12-14,25H,10-11H2,1-3H3 |
InChI Key |
XUOGUSJCEGHBMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4F)CCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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